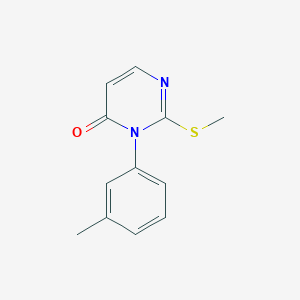
9-(4-(9H-Carbazol-9-yl)phenyl)-9H-3,9'-bicarbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(4-(9H-Carbazol-9-yl)phenyl)-9H-3,9’-bicarbazole: is a complex organic compound that has garnered significant attention in scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of multiple carbazole units, which are known for their excellent photochemical and thermal stability, as well as their ability to transport holes efficiently. These properties make it a valuable material in various fields, including organic electronics and optoelectronics.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-(9H-Carbazol-9-yl)phenyl)-9H-3,9’-bicarbazole typically involves the use of Suzuki coupling reactions. This method allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitated by a palladium catalyst. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for 9-(4-(9H-Carbazol-9-yl)phenyl)-9H-3,9’-bicarbazole are not widely documented, the general approach would likely involve scaling up the Suzuki coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques, such as recrystallization or chromatography .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically facilitated by oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced carbazole derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where substituents such as nitro groups or halogens can be introduced into the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nitric acid, halogens (bromine, chlorine), often in the presence of a catalyst or under specific temperature conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Nitro-substituted or halogen-substituted carbazole derivatives.
科学研究应用
Chemistry: In chemistry, 9-(4-(9H-Carbazol-9-yl)phenyl)-9H-3,9’-bicarbazole is used as a building block for the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .
Biology and Medicine: While specific biological and medicinal applications are less documented, compounds containing carbazole units have shown potential in medicinal chemistry due to their biological activity. They are being explored for their anticancer, antimicrobial, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is primarily used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its excellent hole-transporting properties enhance the efficiency and stability of these devices .
作用机制
The mechanism of action of 9-(4-(9H-Carbazol-9-yl)phenyl)-9H-3,9’-bicarbazole in optoelectronic applications involves its ability to transport holes efficiently. The compound’s molecular structure allows for the delocalization of π-electrons across the carbazole units, facilitating the movement of positive charges (holes) through the material. This property is crucial for the performance of OLEDs, where efficient hole transport is necessary for high device efficiency and stability .
相似化合物的比较
4,4’-Bis(9H-carbazol-9-yl)biphenyl: This compound also contains carbazole units and is used in similar applications, such as OLEDs.
4-(9H-Carbazol-9-yl)phenylboronic Acid: Another compound with carbazole units, used as a reagent in organic synthesis and in the preparation of more complex molecules.
Uniqueness: 9-(4-(9H-Carbazol-9-yl)phenyl)-9H-3,9’-bicarbazole is unique due to its specific arrangement of carbazole units, which provides it with distinct electronic properties. This arrangement enhances its ability to transport holes and makes it particularly suitable for use in high-performance optoelectronic devices .
属性
分子式 |
C42H27N3 |
|---|---|
分子量 |
573.7 g/mol |
IUPAC 名称 |
3-carbazol-9-yl-9-(4-carbazol-9-ylphenyl)carbazole |
InChI |
InChI=1S/C42H27N3/c1-6-16-37-31(11-1)32-12-2-7-17-38(32)43(37)28-21-23-29(24-22-28)44-41-20-10-5-15-35(41)36-27-30(25-26-42(36)44)45-39-18-8-3-13-33(39)34-14-4-9-19-40(34)45/h1-27H |
InChI 键 |
UNYATSHCUUGJIO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)N5C6=C(C=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97)C1=CC=CC=C15 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B14139246.png)
![Bicyclo[4.2.0]octa-1,5-diene-3,4-dione](/img/structure/B14139250.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B14139267.png)

![N-(2,5-dichlorophenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide](/img/structure/B14139289.png)
![3-(3-(4-methoxyphenyl)propanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14139291.png)
![3-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B14139298.png)
![10H-10-(4-Methoxyphenyl)-benzo[4,5]thieno[3,2-b]indole](/img/structure/B14139301.png)

![3-(4-methoxyphenyl)-4-methyl-N-[(4-propan-2-yloxyphenyl)methyl]pentan-1-amine](/img/structure/B14139310.png)
![2-methyl-3-{[(E)-(3-nitrophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14139317.png)


